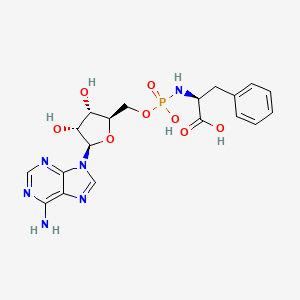
N-Adenylyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-adenylyl-L-phenylalanine is a L-phenylalanine derivative. It is a conjugate acid of a N-adenylyl-L-phenylalanate(2-).
Applications De Recherche Scientifique
Biochemical Role
N-Adenylyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. The adenylylation of phenylalanine enhances its solubility and bioavailability, making it a valuable compound in biochemical research.
Key Functions:
- Neurotransmitter Precursor: Phenylalanine is converted into tyrosine, which is subsequently transformed into dopamine, a critical neurotransmitter involved in mood regulation and cognitive functions .
- Calcium Channel Modulation: L-phenylalanine acts as an antagonist at certain calcium channels, which may influence synaptic transmission and neuronal excitability .
Therapeutic Implications
Research has indicated several therapeutic applications for this compound, particularly in the context of neurological disorders and metabolic conditions.
Phenylketonuria (PKU)
Phenylketonuria is a genetic disorder characterized by the inability to metabolize phenylalanine properly, leading to toxic accumulation. This compound may serve as a therapeutic agent by:
- Reducing Toxicity: Its adenylylated form could potentially mitigate the harmful effects of elevated phenylalanine levels by promoting alternative metabolic pathways.
- Amyloid Formation Modulation: Studies suggest that D-phenylalanine can inhibit amyloid fibril formation associated with PKU, indicating a potential role for this compound in managing this condition .
Neurodegenerative Diseases
Research indicates that compounds related to phenylalanine may have implications in treating neurodegenerative diseases such as Parkinson's disease:
- Dopaminergic Support: By enhancing dopamine production through its precursor role, this compound could contribute to alleviating symptoms associated with dopamine deficiency .
Case Studies
Several case studies have documented the effects of phenylalanine derivatives in clinical settings:
These studies highlight the potential benefits of compounds related to this compound in treating various conditions.
Propriétés
Formule moléculaire |
C19H23N6O8P |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
(2S)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H23N6O8P/c20-16-13-17(22-8-21-16)25(9-23-13)18-15(27)14(26)12(33-18)7-32-34(30,31)24-11(19(28)29)6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14-15,18,26-27H,6-7H2,(H,28,29)(H2,20,21,22)(H2,24,30,31)/t11-,12+,14+,15+,18+/m0/s1 |
Clé InChI |
OXCQKAQOLIIWJO-URQYDQELSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















